6-Isobutoxy-2-methylpyridine-3-boronic acid

CAS No.: 1451390-91-2

Cat. No.: VC2873208

Molecular Formula: C10H16BNO3

Molecular Weight: 209.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451390-91-2 |

|---|---|

| Molecular Formula | C10H16BNO3 |

| Molecular Weight | 209.05 g/mol |

| IUPAC Name | [2-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |

| Standard InChI | InChI=1S/C10H16BNO3/c1-7(2)6-15-10-5-4-9(11(13)14)8(3)12-10/h4-5,7,13-14H,6H2,1-3H3 |

| Standard InChI Key | UXVYTZHMEMUJIW-UHFFFAOYSA-N |

| SMILES | B(C1=C(N=C(C=C1)OCC(C)C)C)(O)O |

| Canonical SMILES | B(C1=C(N=C(C=C1)OCC(C)C)C)(O)O |

Introduction

Chemical Properties and Structure

Basic Chemical Properties

6-Isobutoxy-2-methylpyridine-3-boronic acid is characterized by specific chemical properties that define its behavior in various reactions and applications. The compound is identified by CAS number 1451390-91-2 and possesses a molecular formula of C10H16BNO3 with a molecular weight of 209.05 g/mol. The following table provides a comprehensive overview of its fundamental chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1451390-91-2 |

| Molecular Formula | C10H16BNO3 |

| Molecular Weight | 209.05 g/mol |

| IUPAC Name | 6-Isobutoxy-2-methylpyridine-3-boronic acid |

| Purity (Commercial) | ≥97% |

| Appearance | Solid |

| Application Category | Research chemical, synthetic intermediate |

Structural Characteristics

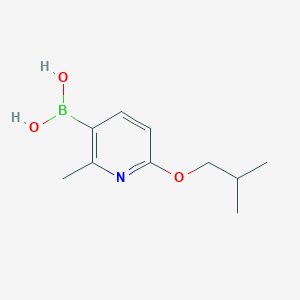

The structural configuration of 6-Isobutoxy-2-methylpyridine-3-boronic acid contributes significantly to its chemical behavior and potential applications. The compound features a pyridine ring as its core structure, with specific functional groups positioned at defined locations. The isobutoxy group is attached at position 6 of the pyridine ring, the methyl group at position 2, and the boronic acid group at position 3.

The boronic acid functional group (B(OH)2) is particularly significant as it enables the compound to form reversible covalent bonds with diols and other strong Lewis bases. This property is fundamental to many of its applications in organic synthesis and sensing technologies. The presence of the isobutoxy group enhances the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties in medicinal applications.

Applications in Chemistry and Research

Organic Synthesis Applications

6-Isobutoxy-2-methylpyridine-3-boronic acid serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules through carbon-carbon bond formation. The following table outlines its primary applications in synthetic chemistry:

| Application | Mechanism | Significance |

|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling with aryl/vinyl halides | Construction of biaryl and heterobiaryl systems |

| Carbon-Carbon Bond Formation | Nucleophilic reaction at the boron center | Creation of complex molecular frameworks |

| Heterocycle Modification | Functionalization of pyridine derivatives | Development of specialized heterocyclic compounds |

| Building Block | Incorporation into larger structures | Synthesis of drug candidates and materials |

The boronic acid moiety enables 6-Isobutoxy-2-methylpyridine-3-boronic acid to participate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is widely utilized in the synthesis of natural products, pharmaceuticals, and advanced materials. The specificity of this reaction allows for selective carbon-carbon bond formation under relatively mild conditions, making it an attractive tool for complex molecule synthesis.

Sensing and Analytical Applications

Boronic acids, including 6-Isobutoxy-2-methylpyridine-3-boronic acid, have applications in sensing technologies due to their ability to form reversible covalent bonds with diols and other strong Lewis bases. This property enables their use in both homogeneous assays and heterogeneous detection methods.

The sensing applications of boronic acids generally involve:

-

Detection of carbohydrates and other diol-containing compounds

-

Development of fluorescent sensors for biological analytes

-

Creation of affinity-based separation materials

-

Environmental monitoring for specific compounds

While the specific sensing applications of 6-Isobutoxy-2-methylpyridine-3-boronic acid require further investigation, its structural features suggest potential utility in the development of specialized sensors for particular analytes.

Research Developments and Future Directions

Current Research Status

Research on 6-Isobutoxy-2-methylpyridine-3-boronic acid is currently in progress, with studies focusing primarily on its applications in organic synthesis and medicinal chemistry. The compound is commercially available for research purposes from suppliers such as AOBChem USA with a purity of ≥97% .

Current research interests include:

-

Exploration of its reactivity profile in various organic transformations

-

Investigation of its potential as a building block for pharmaceutically relevant compounds

-

Assessment of its interaction with biological targets

-

Development of novel synthetic methodologies involving this compound

Comparison with Related Boronic Acids

The following table compares 6-Isobutoxy-2-methylpyridine-3-boronic acid with other related boronic acid derivatives to highlight its unique characteristics:

| Compound | Structural Features | Primary Applications | Distinctive Properties |

|---|---|---|---|

| 6-Isobutoxy-2-methylpyridine-3-boronic acid | Pyridine core with isobutoxy and methyl substituents | Organic synthesis, potential medicinal applications | Combined lipophilicity and reactivity |

| Phenylboronic acid | Simple aromatic structure | Basic cross-coupling reactions | Standard reactivity profile |

| Benzoxaboroles | Internal cyclic boronic acid esters | Antimicrobial and antiparasitic agents | Enhanced stability in physiological conditions |

| α-Aminoboronic acids | Amino group adjacent to boron | Proteasome inhibitors, enzyme inhibitors | Mimics transition states in enzymatic reactions |

This comparison demonstrates the position of 6-Isobutoxy-2-methylpyridine-3-boronic acid within the broader context of boronic acid chemistry, highlighting its specialized structure and potential applications.

Challenges and Opportunities

Despite the promising applications of 6-Isobutoxy-2-methylpyridine-3-boronic acid, several challenges and opportunities remain in its research and development:

-

Synthesis optimization: Developing more efficient and scalable methods for its preparation

-

Stability considerations: Addressing the inherent reactivity and potential stability issues of boronic acids

-

Structure-activity relationship studies: Understanding how structural modifications affect its properties and applications

-

Expanded application scope: Exploring new areas where its unique structural features might provide advantages

These challenges present opportunities for further investigation and innovation in the chemistry of 6-Isobutoxy-2-methylpyridine-3-boronic acid and related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume